molecular formula C10H10O4 B1606867 Methyl 3-(acetyloxy)benzoate CAS No. 24781-23-5

Methyl 3-(acetyloxy)benzoate

Cat. No.: B1606867
CAS No.: 24781-23-5
M. Wt: 194.18 g/mol
InChI Key: QVHJKRQXHIMCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Initial Research Discovery

While a singular, seminal discovery of Methyl 3-(acetyloxy)benzoate is not prominently documented, its synthesis is a straightforward and well-established process in organic chemistry. The compound is typically prepared through a two-step sequence starting from 3-hydroxybenzoic acid. The first step is the esterification of the carboxylic acid group with methanol (B129727), often catalyzed by an acid, to yield Methyl 3-hydroxybenzoate. nih.govcymitquimica.com The subsequent step involves the acetylation of the phenolic hydroxyl group using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base or catalyst, to afford the final product, this compound. mdpi.com This synthetic route is a common example of functional group manipulation taught in academic chemistry curricula.

The precursor, Methyl 3-hydroxybenzoate, is a known compound used in various synthetic preparations. chemicalbook.comcymitquimica.com The acetylation to form this compound is often performed to protect the hydroxyl group or to modify the compound's properties for specific applications.

Significance and Relevance in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its role as a versatile intermediate and building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both an ester and an acetoxy group, allows for a range of chemical transformations.

Derivatives of hydroxybenzoic acid and their esters are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. d-nb.info For instance, substituted salicylic (B10762653) acids, which are isomers of hydroxybenzoic acids, are crucial in drug development. nih.gov The modification of the hydroxyl and carboxyl groups, as seen in this compound, is a key strategy for creating new molecular scaffolds. Research has shown the synthesis of various ester derivatives of hydroxybenzoic acids to explore their biological activities, such as fungicidal properties. nih.govd-nb.info Although specific contemporary research focusing solely on this compound is not abundant, its structural motif is incorporated into more complex structures. For example, related acetoxy-substituted benzoic acid derivatives have been synthesized and studied for their potential applications in materials science and as precursors to biologically active compounds. acs.orgpsu.edu

Advanced Structural Elucidation Methodologies for Research

The precise characterization of molecular structure is fundamental in chemical research. For a compound like this compound, a combination of spectroscopic and crystallographic techniques provides a comprehensive understanding of its atomic connectivity, conformation, and solid-state packing.

Spectroscopic methods are indispensable for confirming the identity and elucidating the conformational properties of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of this compound. The ¹H NMR spectrum would provide information about the chemical environment of the protons, showing distinct signals for the aromatic protons, the methyl ester protons, and the acetyl methyl protons. researchgate.net The splitting patterns and coupling constants of the aromatic signals can help confirm the 1,3-substitution pattern. The ¹³C NMR spectrum would complement this by showing characteristic peaks for the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons. researchgate.net Conformational analysis, which studies the spatial arrangement of atoms, can be aided by advanced NMR techniques that measure through-space interactions, providing insights into the preferred orientation of the ester and acetoxy groups relative to the benzene (B151609) ring. libretexts.orgripublication.com

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretching vibrations of the ester and the acetoxy groups, as well as C-O stretching and aromatic C-H and C=C vibrations. acs.orgmdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for aromatic protons (H-2, H-4, H-5, H-6), methyl ester protons (-OCH₃), and acetyl protons (-COCH₃).
¹³C NMR Resonances for carbonyl carbons (ester and acetyl), aromatic carbons, and methyl carbons.
FT-IR (cm⁻¹) C=O stretching (ester and acetoxy), C-O stretching, aromatic C=C and C-H stretching.

| HRMS | Molecular ion peak corresponding to the exact mass of C10H10O4. |

Crystallographic studies on analogues such as 3-acetoxy-2-methylbenzoic anhydride and methyl 4-acetoxy-3-methoxybenzoate reveal important structural features. acs.orgresearchgate.net These studies often show that the benzene ring is nearly planar, with the carboxyl and acetoxy groups being slightly twisted out of the plane of the ring. acs.org The crystal packing is typically stabilized by weak intermolecular interactions, such as C–H···O hydrogen bonds and, in some cases, π···π stacking interactions between aromatic rings. acs.org For instance, the crystal structure of 3-bromo-2-hydroxybenzoic acid, a related salicylic acid derivative, shows the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups. nih.gov Although this compound lacks the strongly hydrogen-bonding carboxyl proton, the study of such analogues helps in understanding the potential supramolecular assemblies that might be formed.

The analysis of crystal structures of various hydroxybenzoic acid derivatives demonstrates how substitution patterns influence molecular packing and hydrogen-bonding motifs, which are crucial for crystal engineering and understanding the physical properties of materials. d-nb.infonih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-5-3-4-8(6-9)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJKRQXHIMCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342034
Record name Methyl 3-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24781-23-5
Record name Methyl 3-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering for Methyl 3 Acetyloxy Benzoate

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of Methyl 3-(acetyloxy)benzoate is primarily achieved through two-step sequences involving esterification and acylation. The order of these steps dictates the choice of reagents and reaction conditions.

Esterification Reactions and Optimizations

Esterification is a fundamental process in the synthesis of this compound. This can be approached by either esterifying the precursor 3-hydroxybenzoic acid followed by acetylation, or by acetylating the phenol (B47542) first and then esterifying the resulting 3-acetoxybenzoic acid.

One of the most common methods for synthesizing the intermediate, Methyl 3-hydroxybenzoate, is the Fischer-Speier esterification of 3-hydroxybenzoic acid. This reaction typically involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), for several hours. rasayanjournal.co.in

An alternative pathway involves the initial acetylation of 3-hydroxybenzoic acid to form 3-acetoxybenzoic acid. The subsequent esterification of this intermediate requires specific methods to avoid the hydrolysis of the acetyl group. A highly effective, though less common, method for this transformation is the use of trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430). This reagent allows for the esterification of carboxylic acids under mild, neutral to slightly basic conditions, proceeding smoothly even with various functional groups present. orgsyn.org For instance, the related compound, 4-acetoxybenzoic acid, can be esterified in high yield (95-99%) by stirring with trimethyloxonium tetrafluoroborate and diisopropylethylamine in dichloromethane (B109758) for 16-24 hours at room temperature. orgsyn.org This method avoids the harsh acidic conditions that could cleave the acetate (B1210297) ester.

MethodSubstrateReagentsConditionsProductReported Yield
Fischer-Speier Esterification3-Hydroxybenzoic AcidMethanol, conc. H₂SO₄Reflux, 8 hoursMethyl 3-hydroxybenzoateNot specified, but generally effective rasayanjournal.co.in
Trialkyloxonium Salt Esterification4-Acetoxybenzoic Acid (para-isomer analog)Trimethyloxonium tetrafluoroborate, Diisopropylethylamine, DichloromethaneRoom temperature, 16-24 hoursMethyl 4-acetoxybenzoate95-99% orgsyn.org

Acylation Strategies of Benzoic Acid Derivatives

The most direct route to this compound involves the acylation of the phenolic hydroxyl group of Methyl 3-hydroxybenzoate. This reaction converts the phenol into an acetoxy group.

The standard procedure employs acetic anhydride (B1165640) as the acylating agent. The reaction is typically catalyzed by either a strong acid, like sulfuric acid, or a base, such as pyridine. The choice of catalyst can influence the reaction rate and workup procedure. The base not only catalyzes the reaction but also neutralizes the acetic acid byproduct formed during the acylation. Other acylation strategies can involve the use of acetyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. vulcanchem.com

Acylating AgentCatalyst/BaseSubstrateProductTypical Conditions
Acetic AnhydrideH₂SO₄ (catalytic)Methyl 3-hydroxybenzoateThis compoundOften performed with gentle heating or at room temperature
Acetic AnhydridePyridineMethyl 3-hydroxybenzoateThis compoundRoom temperature, neutralizes acetic acid byproduct vulcanchem.com
Acetyl ChlorideTriethylamineMethyl 3-hydroxybenzoateThis compoundControlled temperature (e.g., 0-25°C) to manage reactivity vulcanchem.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, this involves utilizing safer solvents, reusable catalysts, and designing reactions that are highly efficient in terms of atom economy and waste generation.

Solvent-Free Reactions and Catalytic Systems

A key green approach is the replacement of corrosive and difficult-to-recover homogeneous catalysts like sulfuric acid with reusable solid acid catalysts for the esterification step. mdpi.com These catalysts are insoluble in the reaction medium, allowing for easy separation and recycling, which minimizes waste. mdpi.com

Examples of such systems applicable to benzoate (B1203000) synthesis include:

Dowex H+/NaI System : A combination of dried Dowex 50W-X8, a strong cation-exchange resin, and sodium iodide has been shown to be a highly effective, non-toxic, and reusable catalyst system for the esterification of benzoic acids. For example, methyl benzoate was synthesized in 82% isolated yield by refluxing benzoic acid in methanol with this catalytic system for 24 hours. nih.gov

Zirconium/Titanium Solid Acids : Supported solid acids, such as zirconium fixed on titanium, have been reported as effective catalysts for the direct condensation of benzoic acid and methanol. mdpi.com These metallic Lewis acid catalysts can drive the reaction without the need for other Brønsted acid co-catalysts, representing a significant advancement in catalytic esterification. mdpi.com The catalyst's reusability and high activity make it a promising green alternative. mdpi.com

Catalyst SystemReaction TypeConditionsAdvantagesReference
Dried Dowex 50W-X8 / NaIEsterificationReflux in alcoholReusable, non-toxic, simple procedure, high yield nih.gov
Zr/Ti Solid AcidEsterificationReflux in methanolReusable, recoverable, effective without other acid promoters mdpi.com

Atom Economy and Waste Reduction Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The direct acylation of Methyl 3-hydroxybenzoate with acetic anhydride has a good atom economy, with the only byproduct being acetic acid, which is relatively benign.

Waste reduction extends beyond atom economy to consider all materials used, including solvents, catalysts, and workup chemicals (a concept captured by metrics like Process Mass Intensity, PMI). Traditional methods often require significant amounts of organic solvents for the reaction and subsequent extraction and purification steps. The use of heterogeneous catalysts, as described in section 2.2.1, dramatically reduces waste by simplifying catalyst removal (filtration instead of aqueous extraction) and enabling recycling. mdpi.comnih.gov Furthermore, developing solvent-free reaction conditions, for instance by using one of the reactants in excess as the solvent or through techniques like ultrasound irradiation, can lead to substantial improvements in the environmental profile of the synthesis. rsc.org

Novel Synthetic Routes and Process Intensification Techniques

Research into the synthesis of esters continues to yield novel and more efficient methodologies. For the preparation of this compound, innovation lies in the development of highly active catalysts and the application of process intensification technologies.

The use of supported metallic Lewis acids, such as the aforementioned Zr/Ti catalyst, for the direct condensation of benzoic acids and methanol without additional acid promoters is a recent and novel development. mdpi.com This approach simplifies the catalytic system and enhances its specificity.

Process intensification techniques aim to dramatically improve manufacturing processes, leading to smaller, cleaner, and more energy-efficient operations. For ester synthesis, the application of ultrasound is a promising technique. Ultrasound irradiation can accelerate reactions, leading to higher yields in significantly shorter times compared to conventional methods, even for sterically hindered reactions. rsc.org While not yet specifically documented for this compound, the successful application of ultrasound in other esterification and multicomponent reactions suggests its high potential for intensifying this synthesis. rsc.org

Furthermore, the field of catalysis is constantly evolving. Advanced catalytic systems, such as palladium(II) complexes used for asymmetric allylic esterification, showcase the power of modern organometallic catalysts in forming ester bonds with high selectivity and under mild conditions. nih.gov While these specific systems are designed for different substrates, the underlying principles could inspire the development of novel catalysts for aromatic acylation or esterification reactions relevant to the synthesis of this compound.

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry to the synthesis of fine chemicals and pharmaceutical intermediates is a rapidly growing field, offering advantages in terms of safety, efficiency, and scalability. While specific literature detailing the flow synthesis of this compound is not widely published, the principles of this technology are readily applicable. The esterification of methyl 3-hydroxybenzoate with an acetylating agent, such as acetic anhydride or acetyl chloride, is a prime candidate for adaptation to a flow process.

In a hypothetical flow setup, the reactants would be continuously pumped from separate reservoirs and mixed at a T-junction before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize byproduct formation. The use of a solid-supported catalyst or reagent within a packed-bed reactor could further enhance the process by simplifying purification. Continuous in-line monitoring using techniques like IR or UV-Vis spectroscopy could allow for real-time reaction tracking and optimization. The industrial synthesis of other complex acetoxy benzoates has successfully utilized continuous flow reactors to improve efficiency and yield, demonstrating the potential of this technology for the production of this compound.

Table 1: Hypothetical Flow Chemistry Parameters for Synthesis of this compound

ParameterValue
Reactant 1Methyl 3-hydroxybenzoate solution
Reactant 2Acetic Anhydride
Catalyst(Immobilized) Acid or Base
Reactor TypePacked-Bed or Coil Reactor
Temperature50-150 °C
Residence Time2-20 minutes
Pressure1-10 bar
OutputContinuous stream of crude product

Microwave-Assisted and Ultrasound-Assisted Synthesis

Advanced energy input methods such as microwave (MW) irradiation and ultrasound have become powerful tools in chemical synthesis to accelerate reactions and improve yields. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid, localized heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. researchgate.netnih.gov The synthesis of this compound via the esterification of methyl 3-hydroxybenzoate is well-suited for this technique. The reaction mixture, containing the phenol, an acetylating agent, and a catalyst, can be subjected to microwave irradiation in a dedicated reactor. This methodology is particularly useful for constructing libraries of substituted compounds. nih.gov The synthesis of structurally related 3-substituted isocoumarins has been successfully achieved using microwave assistance. acs.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosion of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, as well as intense shear forces. These conditions can promote mass transfer and activate the reacting species. researchgate.netresearchgate.net The ultrasound-assisted synthesis of this compound could involve the sonication of a mixture of methyl 3-hydroxybenzoate and an acetylating agent. This method is often considered a green chemistry approach as it can lead to shorter reaction times and may be performed under milder conditions than conventional heating. mdpi.com The enzymatic transesterification of methyl benzoate has been successfully demonstrated under ultrasound irradiation, showcasing the applicability of this technique to benzoate esters. nih.gov

Table 2: Comparison of Advanced Synthesis Methods for this compound

FeatureMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Principle Dielectric heatingAcoustic cavitation
Typical Reaction Time 5-30 minutes15-60 minutes
Advantages Rapid heating, high yields, improved purityEnhanced mass transfer, can operate at lower bulk temperatures
Apparatus Dedicated microwave reactorUltrasonic bath or probe
Potential Catalyst Acid or base catalystAcid, base, or enzymatic catalyst

Purification and Isolation Methodologies for Research Scale Production

The purification of this compound on a research scale typically involves the removal of unreacted starting materials, catalysts, and any byproducts. The choice of method depends on the scale of the reaction and the purity requirements.

Extraction and Washing: Following the reaction, a standard work-up procedure often begins with diluting the reaction mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. This organic layer is then washed sequentially with water, a mild base (like aqueous sodium bicarbonate solution to remove acidic impurities such as acetic acid and unreacted methyl 3-hydroxybenzoate), and finally with brine to remove residual water. unito.it

Chromatography: For high purity, column chromatography is the most common method for the purification of benzoate derivatives. google.com

Flash Chromatography: This is a rapid form of column chromatography that uses a positive pressure to force the eluent through the stationary phase (typically silica (B1680970) gel). A solvent system of petroleum ether/ethyl acetate or hexane/ethyl acetate in varying ratios is often effective for separating the less polar product from the more polar impurities. unito.itmdpi.com

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the isolation of very pure samples, reverse-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid, can provide excellent separation. sielc.com This method is also scalable for preparative separations. sielc.com

Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation can be an effective purification method. Bulb-to-bulb distillation (Kugelrohr) under reduced pressure is particularly suitable for small quantities of material and can yield highly pure products. orgsyn.org

Table 3: Research-Scale Purification Techniques for this compound

MethodDescriptionTypical Solvents/Conditions
Extraction Liquid-liquid extraction to remove water-soluble impurities.Diethyl ether or Ethyl Acetate, Sodium Bicarbonate solution, Brine. unito.it
Flash Chromatography Rapid purification on a silica gel column under pressure.Hexane/Ethyl Acetate or Petroleum Ether/Acetone gradients. unito.itgoogle.com
HPLC High-resolution separation, suitable for high purity isolation.Reverse-phase C18 column, Acetonitrile/Water mobile phase. sielc.com
Bulb-to-Bulb Distillation Distillation for small quantities of liquid product under vacuum.Elevated temperature and reduced pressure. orgsyn.org

Chemical Reactivity and Mechanistic Studies of Methyl 3 Acetyloxy Benzoate

Hydrolysis and Transesterification Reactions

The presence of two ester functionalities, a methyl benzoate (B1203000) and a phenyl acetate (B1210297), makes Methyl 3-(acetyloxy)benzoate susceptible to hydrolysis and transesterification reactions. These transformations can be catalyzed by acids, bases, or enzymes, and the relative reactivity of the two ester groups is a key aspect of its chemical behavior.

The hydrolysis of esters has been extensively studied, and the reactivity of substituted benzoates is influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the acetyloxy group at the meta-position influences the rate of hydrolysis of the methyl ester.

The alkaline hydrolysis of esters typically proceeds via a BAC2 mechanism, involving the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon as the rate-determining step. The electronic effects of substituents on the benzene (B151609) ring play a crucial role in determining the rate of this reaction. Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the negatively charged transition state, while electron-donating groups decrease the rate.

For meta-substituted benzoates, the electronic effect is primarily inductive. The acetyloxy group is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms. This effect would be expected to increase the electrophilicity of the methyl ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to unsubstituted methyl benzoate. Studies on other meta-substituted benzoates have shown that electron-withdrawing substituents at this position enhance the hydrolysis rate. For instance, an opposite result was found for ethyl m-bromo benzoate, which exhibited a higher hydrolytic stability, suggesting an electron donor effect from bromine at the meta position, which reduces carbonyl electrophilicity. nih.gov

The rate of hydrolysis is also dependent on the solvent system used. The rate constant of alkaline hydrolysis of methyl substituted benzoates has been observed to decrease with an increasing percentage of co-solvent in aqueous solutions. zenodo.org

A comparative representation of the expected relative hydrolysis rates based on substituent effects is presented below:

CompoundSubstituent at meta-positionExpected effect on hydrolysis rate of methyl ester
Methyl benzoate-HReference
Methyl 3-nitrobenzoate-NO2 (strongly electron-withdrawing)Increased rate
This compound -OCOCH3 (electron-withdrawing)Increased rate
Methyl 3-methylbenzoate-CH3 (electron-donating)Decreased rate

This table is illustrative and based on established principles of electronic effects on ester hydrolysis.

Enzymes, particularly lipases and esterases, are widely used as catalysts for the hydrolysis and transesterification of esters due to their high selectivity and mild reaction conditions. rsc.org These biocatalytic transformations are advantageous as they often proceed with high chemo-, regio-, and enantioselectivity.

In the context of this compound, enzymatic hydrolysis could potentially lead to the selective cleavage of either the methyl ester or the acetate ester. The outcome would depend on the specific enzyme used and its substrate specificity. Some lipases are known to preferentially hydrolyze certain types of esters over others. For example, a lipase (B570770) might show a preference for the less sterically hindered methyl ester over the phenyl acetate.

Enzyme-catalyzed transesterification is another important transformation. In this reaction, an ester is converted to another ester by reaction with an alcohol in the presence of an enzyme. For this compound, transesterification with a different alcohol could lead to the formation of a new benzoate ester, while the acetyloxy group may or may not be affected, again depending on the enzyme's selectivity.

The general mechanism for enzyme-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate. The active site of the enzyme, often containing a serine residue, attacks the carbonyl carbon of the ester, leading to the release of the alcohol portion and the formation of the intermediate. This intermediate then reacts with water to regenerate the enzyme and release the carboxylic acid.

TransformationReactantsCatalystPotential Products
HydrolysisThis compound, H2OLipase/Esterase3-(Acetyloxy)benzoic acid and Methanol (B129727), or Methyl 3-hydroxybenzoate and Acetic acid
TransesterificationThis compound, R-OHLipase3-(Acetyloxy)benzoic acid R-ester and Methanol

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution, while the ester and acetate moieties are sites for nucleophilic attack.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are influenced by the directing effects of the substituents already present on the benzene ring. In this compound, both the methyl ester (-COOCH3) and the acetyloxy (-OCOCH3) groups are deactivating and meta-directing. ma.eduaiinmr.com

The methyl ester group is deactivating because the carbonyl group withdraws electron density from the ring through both resonance and inductive effects. This deactivation is more pronounced at the ortho and para positions, making the meta position relatively more reactive towards electrophiles. aiinmr.com

With two meta-directing groups on the ring, the position of a third substituent is determined by their combined directing influence. The incoming electrophile will substitute at the position that is meta to both existing groups. In the case of this compound, the positions ortho and para to one group are meta to the other. The most likely positions for electrophilic attack would be C5 (meta to the -COOCH3 group and ortho to the -OCOCH3 group) and C4/C6 (ortho/para to the -COOCH3 group and meta to the -OCOCH3 group). Steric hindrance may also play a role in determining the final product distribution.

PositionRelation to -COOCH3Relation to -OCOCH3Predicted Reactivity towards Electrophiles
C2orthoorthoHighly deactivated
C4paraorthoDeactivated
C5metaparaLess deactivated
C6orthometaDeactivated

This table provides a qualitative prediction of regioselectivity based on the directing effects of the functional groups.

Both the methyl ester and the acetate ester functionalities in this compound can undergo nucleophilic acyl substitution. The relative reactivity of these two groups depends on the nature of the nucleophile and the reaction conditions.

In general, the reactivity of an ester in nucleophilic acyl substitution is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. Phenyl esters are generally more reactive than alkyl esters because the phenoxide leaving group is more stable (due to resonance) than an alkoxide. Therefore, the acetate moiety (a phenyl acetate) in this compound would be expected to be more reactive towards nucleophiles than the methyl ester moiety.

This difference in reactivity can be exploited for selective reactions. For example, treatment with a mild nucleophile under controlled conditions might lead to the selective cleavage of the acetate group, leaving the methyl ester intact. A study on the selective deprotection of aryl acetates and benzoates using aromatic thiols in the presence of a base demonstrated that aryl acetates can be cleaved in the presence of methyl esters. cmu.edu

Ester MoietyLeaving GroupRelative Reactivity towards Nucleophiles
Methyl esterMethoxide (-OCH3)Less reactive
Acetate (Phenyl ester)3-(Methoxycarbonyl)phenoxideMore reactive

Reduction and Oxidation Reactions

The functional groups in this compound offer sites for both reduction and oxidation reactions.

The methyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH4). Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for reducing esters unless activated, for example, by the addition of cerium(III) chloride. ias.ac.inresearchgate.net The reduction of the methyl ester would yield [3-(acetyloxy)phenyl]methanol. It is also possible to selectively reduce the ester in the presence of other functional groups. ias.ac.in

The acetate group can also be reduced, although this typically requires harsh conditions. The aromatic ring is generally resistant to reduction under standard conditions but can be hydrogenated at high pressure and temperature with a suitable catalyst.

Oxidation of this compound is less common. The benzene ring is already in a relatively high oxidation state. The methyl group of the acetate is a potential site for oxidation, but this would require specific and potent oxidizing agents and is not a typical reaction for this compound.

Reaction TypeReagentPotential Product(s)
Reduction of methyl esterLiAlH4[3-(Acetyloxy)phenyl]methanol
Reduction of methyl esterNaBH4/CeCl3[3-(Acetyloxy)phenyl]methanol
Hydrogenation of aromatic ringH2, catalyst, high P/TMethyl 3-(acetyloxy)cyclohexanecarboxylate

Selective Reduction Strategies

The selective reduction of this compound presents a synthetic challenge due to the presence of two distinct ester groups: a methyl ester and an acetate ester. The goal of selective reduction is to transform one ester group while leaving the other intact. The feasibility of such a transformation depends on the subtle differences in the reactivity of the two carbonyl centers.

The reactivity of an ester towards nucleophilic attack by a reducing agent is influenced by steric hindrance and the electronic nature of the substituents. In this compound, the methyl ester is directly attached to the aromatic ring, while the acetyl group is part of a phenolic ester. Generally, aryl esters are more reactive than alkyl esters towards nucleophilic acyl substitution. However, the specific choice of reducing agent and reaction conditions plays a crucial role in achieving selectivity.

Commonly employed reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing both esters to their corresponding alcohols. Due to its high reactivity, achieving selectivity with LiAlH₄ is often difficult.

Sodium borohydride is a milder reducing agent and typically does not reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of activating agents or by changing the solvent system. For instance, the NaBH₄-methanol system can reduce aromatic methyl esters to the corresponding alcohols. nih.gov The selectivity in the reduction of this compound would depend on the relative rates of reduction of the methyl benzoate and the acetate functionalities under these modified conditions. It is plausible that the more reactive aryl acetate would be reduced preferentially.

Another approach to selective reduction involves catalytic hydrogenation. Depending on the catalyst and reaction conditions, it may be possible to selectively hydrogenolyze the phenolic ester or reduce the methyl ester. For example, certain palladium or platinum catalysts are known to cleave benzyl (B1604629) esters, and similar selectivity might be achievable for the acetate group.

To achieve the selective reduction of the methyl ester in the presence of the acetate, one might consider a two-step process involving the selective hydrolysis of the acetate group, followed by the protection of the resulting phenol (B47542) and subsequent reduction of the methyl ester. The choice of a suitable protecting group would be critical to the success of this strategy.

Below is a table summarizing potential selective reduction strategies and the expected primary products.

Reducing Agent/SystemTarget FunctionalityPrimary ProductRemarks
NaBH₄ / MethanolPreferential reduction of the more reactive ester3-(hydroxymethyl)phenyl acetate or Methyl 3-hydroxybenzoateSelectivity would depend on the relative reactivity of the two ester groups.
LiAlH₄ (controlled stoichiometry)Potential for selective reduction under carefully controlled conditionsMixture of productsDifficult to achieve high selectivity due to the high reactivity of the reagent.
Catalytic Hydrogenolysis (e.g., Pd/C, H₂)Potential for selective cleavage of the acetateMethyl 3-hydroxybenzoateDependent on catalyst and conditions.

Oxidative Transformations and Pathways

The oxidative transformations of this compound are less commonly explored compared to its reductive chemistry. The aromatic ring is relatively electron-deficient due to the presence of two electron-withdrawing ester groups, making it less susceptible to electrophilic aromatic substitution and oxidation. However, under forcing conditions, oxidative pathways can be initiated.

One potential oxidative transformation is the oxidation of the methyl group of the acetate moiety, although this would require a strong oxidizing agent and is generally not a facile reaction.

A more plausible oxidative pathway involves the cleavage of the ester linkages. Oxidative cleavage of esters can be achieved using strong oxidizing agents, often in the presence of a catalyst. For instance, certain metal-catalyzed oxidations can lead to the cleavage of the C-O bond of the ester.

Another possibility is the oxidation of the aromatic ring itself, leading to the formation of hydroxylated or quinone-like structures. This would require harsh reaction conditions and would likely result in a mixture of products due to the multiple possible sites of attack on the benzene ring.

The pathways for oxidative transformation are highly dependent on the oxidant and reaction conditions. Below is a table outlining potential oxidative transformations.

Oxidizing Agent/SystemPotential TransformationExpected ProductsRemarks
Strong Oxidants (e.g., KMnO₄, RuO₄)Oxidation of the aromatic ring and/or side chainsMixture of oxidized products, potential for ring cleavageLow selectivity is expected.
Ozone (O₃)Ozonolysis of the aromatic ringRing-opened productsRequires specific conditions to control the reaction.
Metal-catalyzed OxidationOxidative cleavage of ester bonds3-Hydroxybenzoic acid, Acetic acid, and further oxidation productsDependent on the specific catalyst and oxidant used.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

This compound serves as a valuable and versatile synthetic intermediate in the construction of more complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science. Its bifunctional nature, possessing two ester groups with differential reactivity, allows for sequential and selective chemical modifications.

Building Block for Pharmaceutical Intermediates Research

The core structure of this compound, which is a protected form of methyl 3-hydroxybenzoate, is a recurring motif in a variety of pharmaceutically active compounds. The ability to selectively deprotect the acetyl group to reveal a phenolic hydroxyl group, or to reduce or hydrolyze the methyl ester, makes it a strategic starting material.

For instance, derivatives of 3-hydroxybenzoic acid are found in a range of drugs. While direct use of this compound is not extensively documented in publicly available literature, its structural relative, methyl m-cyanomethylbenzoate, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. google.com This highlights the utility of meta-substituted benzoate derivatives in pharmaceutical synthesis.

The synthetic utility of this compound in this context would involve its transformation into a key intermediate. For example, the phenolic hydroxyl group, unmasked by deacetylation, can be used as a handle for further functionalization, such as etherification or coupling reactions, to build up the target drug molecule.

Precursor in Natural Product Synthesis Schemes

The 3-hydroxybenzoyl moiety is a structural component of various natural products. While specific examples detailing the use of this compound as a direct precursor in the total synthesis of natural products are not prevalent in the literature, its role as a synthon for this structural unit can be inferred.

Synthetic chemists often employ protected forms of reactive functional groups to avoid unwanted side reactions during a multi-step synthesis. This compound provides a stable and readily available source of the 3-hydroxybenzoyl unit. The acetyl protecting group can be easily removed under mild basic or acidic conditions at a later stage of the synthesis to reveal the free phenol.

The general strategy would involve incorporating the this compound unit into a larger molecular framework via reactions at the methyl ester or the aromatic ring, carrying the acetyl-protected phenol through several synthetic steps, and then deprotecting it towards the end of the synthesis to yield the final natural product.

Monomer or Ligand in Material Science Research

In the realm of material science, benzoate derivatives are utilized as ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers, as well as monomers in the synthesis of polyesters and other polymers. The bifunctionality of this compound offers potential for its use in these applications.

After hydrolysis of the ester groups to the corresponding dicarboxylic acid or hydroxy acid, the resulting molecule can act as a linker or ligand for the construction of coordination polymers. The geometry of the meta-substitution pattern can lead to the formation of specific network topologies in MOFs.

Furthermore, derivatives of 3-hydroxybenzoic acid are used as monomers in the production of high-performance polymers. For example, poly(3-hydroxybenzoate) is a liquid crystalline polymer with excellent thermal stability. This compound could serve as a precursor to the monomer required for such polymerizations, for instance, by conversion to 3-hydroxybenzoyl chloride.

While direct polymerization of this compound is not a common application, its role as a precursor to monomers for advanced materials is a plausible area of research.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of organic molecules, including Methyl 3-(acetyloxy)benzoate. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton and carbon signals and mapping out the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, allowing for the definitive assignment of the spin system on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It is invaluable for assigning the ¹³C signals of protonated carbons by correlating them to their directly attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. HMBC is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations from the methyl protons of the ester and acetyl groups to their respective carbonyl carbons would confirm their connectivity.

A comprehensive 2D NMR analysis allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, as detailed in the following interactive data table.

Interactive Data Table: Predicted ¹H and ¹³C NMR Assignments and 2D NMR Correlations for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1-~130--
2~7.8~125C4, C6, C=O (ester)H4, H6
3-~151--
4~7.3~122C2, C6, C=O (acetyl)H2, H5
5~7.5~130C3, C1H4, H6
6~7.9~128C2, C4, C=O (ester)H2, H5
7 (C=O, ester)-~166--
8 (OCH₃)~3.9~52C=O (ester)-
9 (C=O, acetyl)-~169--
10 (CH₃, acetyl)~2.3~21C=O (acetyl)-

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of intramolecular processes that are on the NMR timescale. For molecules like this compound, DNMR could be employed to investigate the rotational barriers around the C-O bonds of the ester and acetyloxy groups. By monitoring changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with these conformational exchanges. Such studies provide valuable information about the molecule's flexibility and the preferred orientations of its functional groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₀H₁₀O₄), HRMS would provide a highly accurate mass measurement that confirms this specific elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Interactive Data Table: Predicted HRMS Data for this compound

IonCalculated Exact MassObserved Mass (Hypothetical)
[M+H]⁺195.0652195.0651
[M+Na]⁺217.0471217.0470

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides detailed information about the fragmentation pathways of a molecule, which can be used to elucidate its structure and understand the underlying reaction mechanisms.

In the case of this compound, a common fragmentation pathway would involve the loss of the acetyl group as ketene (CH₂=C=O), followed by further fragmentation of the resulting methyl 3-hydroxybenzoate radical cation. The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule. The NIST Mass Spectrometry Data Center reports a top peak at m/z 121 and a second highest at m/z 152 for this compound nih.gov.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
194[M - CH₂=C=O]⁺Ketene (42 Da)152
152[M - CH₂=C=O - OCH₃]⁺Methyl radical (31 Da)121
121[M - CH₂=C=O - OCH₃ - CO]⁺Carbon monoxide (28 Da)93

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular and intramolecular interactions.

The IR and Raman spectra of this compound would be characterized by specific absorption or scattering bands corresponding to the vibrations of its constituent functional groups. The carbonyl stretching vibrations of the ester and acetyl groups are expected to appear as strong bands in the IR spectrum. Aromatic C-H and C=C stretching vibrations will also be prominent.

Analysis of the positions, intensities, and shapes of these vibrational bands can provide insights into the molecular environment. For example, shifts in the carbonyl stretching frequencies can indicate the presence of hydrogen bonding or other intermolecular interactions in the solid state or in solution.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
C=O (Ester)Stretching~1725Medium
C=O (Acetyl)Stretching~1765Medium
C-O (Ester)Stretching~1250Strong
C-O (Acetyl)Stretching~1190Strong
Aromatic C=CStretching~1600-1450Strong
Aromatic C-HStretching~3100-3000Medium
Aliphatic C-H (CH₃)Stretching~2960-2850Medium

This comprehensive spectroscopic and spectrometric characterization provides a detailed and unambiguous understanding of the chemical structure and properties of this compound, which is essential for its application in scientific research.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic separation is a cornerstone of modern chemical analysis, allowing for the resolution of complex mixtures into their individual components. For a compound like this compound, these techniques are crucial for verifying its identity and quantifying its purity, which are critical parameters in research and development.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. The development of a robust HPLC method is a systematic process involving the optimization of several parameters to achieve the desired separation.

A reversed-phase HPLC (RP-HPLC) method is often the first choice for aromatic esters due to its versatility and the ability to handle compounds with a range of polarities. In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is a common and effective initial choice for the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve adequate retention and separation of the analyte from potential impurities. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is commonly employed. The ratio of these components can be adjusted to fine-tune the retention time of this compound. The inclusion of a buffer helps to maintain a consistent pH and improve peak shape.

Detection is typically performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

Method validation is a critical step to ensure that the developed HPLC method is reliable, reproducible, and accurate for its intended purpose. Validation is performed according to the guidelines established by the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Representative Validation Data for a Hypothesized HPLC Method

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself is amenable to GC-MS analysis, this technique is especially valuable for the identification of volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium). The column is housed in an oven, and the temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer.

The mass spectrometer ionizes the eluting compounds, typically using electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for identification by comparison to spectral libraries.

For the analysis of this compound, a standard non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The temperature program would be optimized to ensure good separation of the target compound from any potential impurities.

In some cases, derivatization may be employed to improve the chromatographic properties of the analytes or to enhance their detectability. For instance, if one were analyzing for the presence of the corresponding carboxylic acid impurity (3-hydroxybenzoic acid or 3-acetoxybenzoic acid), derivatization to a more volatile ester or silyl ether could be beneficial.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester and acetyl groups. These fragmentation patterns provide valuable structural information that aids in the unequivocal identification of the compound.

Table 3: Typical GC-MS Parameters for the Analysis of this compound

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment Identity
194[M]⁺ (Molecular Ion)
152[M - CH₂CO]⁺
121[M - OCOCH₃ - OCH₃]⁺
43[CH₃CO]⁺

Computational Chemistry and Theoretical Studies

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in methyl 3-(acetyloxy)benzoate, specifically the C-O bonds of the ester groups, allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step to generate a potential energy surface (PES).

For example, studies on substituted phenyl benzoates have shown that the orientation of the ester group relative to the benzene (B151609) ring significantly affects the molecule's stability and properties. scispace.com A similar approach for this compound would involve scanning the dihedral angles associated with the methoxycarbonyl and acetyloxy groups to locate the global and local energy minima on the PES. These minima correspond to the stable conformers of the molecule. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of this compound Conformers This table provides an illustrative example of what a conformational analysis might reveal. The dihedral angles refer to the rotation around the C(aryl)-O(ester) and O(ester)-C(carbonyl) bonds.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1 (Global Minimum)000.00
218001.5
301802.1
41801803.5

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, such as the hydrolysis or synthesis of esters. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For instance, the hydrolysis of aspirin (acetylsalicylic acid), a structurally related compound, has been studied computationally to understand the role of intramolecular catalysis. nih.gov A similar study on this compound could elucidate the mechanism of its hydrolysis to methyl 3-hydroxybenzoate and acetic acid. This would involve locating the transition state structures for the reaction, which represent the energy barriers that must be overcome. The activation energy, calculated as the energy difference between the reactants and the transition state, provides insight into the reaction rate. Such studies can also explore the influence of catalysts or different solvent environments on the reaction mechanism and kinetics.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.org The GIAO (Gauge-Independent Atomic Orbital) method is a common approach for this purpose. chalcogen.ro By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. chalcogen.ro

For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. researchgate.net Comparing the predicted and experimental spectra can help in assigning the observed electronic transitions.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how theoretical predictions for a molecule like this compound would be compared with experimental data.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)7.8 (Ar-H), 7.4 (Ar-H), 3.9 (O-CH₃), 2.3 (C-CH₃)(To be determined)
¹³C NMR (δ, ppm)169 (C=O), 165 (C=O), 150 (Ar-C), 130-120 (Ar-C), 52 (O-CH₃), 21 (C-CH₃)(To be determined)
IR (cm⁻¹)~1760 (ester C=O), ~1720 (ester C=O), ~1200 (C-O)(To be determined)
UV-Vis λ_max (nm)~240, ~280(To be determined)

Applications and Emerging Research Directions

Role in Medicinal Chemistry and Drug Discovery Research

The benzoate (B1203000) scaffold is a common motif in a multitude of biologically active compounds. The strategic placement of functional groups on the benzene (B151609) ring can significantly influence the pharmacological properties of these molecules. Methyl 3-(acetyloxy)benzoate, with its ester and acetyl functionalities, presents a versatile platform for chemical modification in the pursuit of new therapeutic agents.

While direct evidence of this compound as a precursor in the synthesis of commercial drugs is limited, the utility of closely related hydroxybenzoate derivatives is well-established in pharmaceutical synthesis. For instance, a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material in a novel synthesis of Gefitinib, an anticancer drug that functions as an EGFR and HER-2 kinase inhibitor. mdpi.com This synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination to yield the final active pharmaceutical ingredient. mdpi.com This example underscores the potential of substituted methyl benzoates, including this compound, to serve as valuable intermediates in the multi-step synthesis of complex, biologically active molecules. The acetyloxy group in this compound can be readily hydrolyzed to a hydroxyl group, providing a reactive handle for further chemical transformations.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of new drugs often involves the design and synthesis of molecules that fit a specific pharmacophore model. The 3-hydroxybenzoic acid scaffold, which can be derived from this compound, is a key component in various pharmacologically active compounds.

For example, a derivative, Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a potent dual inhibitor of malate (B86768) dehydrogenase (MDH) 1 and 2, which are targets in cancer metabolism. researchgate.net The development of such inhibitors often relies on structure-activity relationship (SAR) studies, where systematic modifications of a core scaffold are performed to optimize biological activity. The benzoate moiety in these compounds plays a crucial role in their interaction with the target enzymes. The versatility of the this compound structure, allowing for modifications at the ester, acetyl, and aromatic ring positions, makes it a potentially valuable scaffold for the development of new pharmacophores targeting a range of diseases.

Compound Biological Target/Application Reference
Gefitinib (synthesized from a related precursor)EGFR and HER-2 kinase inhibitor (anticancer) mdpi.com
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoateDual Malate Dehydrogenase (MDH) 1/2 inhibitor (cancer metabolism) researchgate.net

Applications in Materials Science and Polymer Chemistry

The field of materials science is constantly seeking new monomers and functional components to create polymers and materials with novel properties. While the direct application of this compound in this area is not yet widely reported, the chemistry of benzoate esters suggests potential avenues for research.

The ester and acetyl groups of this compound, as well as the aromatic ring, could potentially participate in polymerization reactions. For example, the hydrolysis of the acetyl group to a hydroxyl group would yield methyl 3-hydroxybenzoate, a bifunctional molecule that could undergo condensation polymerization. Research into the polymerization of similar hydroxybenzoate derivatives has been conducted. For instance, the radical polymerization of methyl α-acetylaminoacrylate has been studied, demonstrating the reactivity of acrylate (B77674) monomers. researchgate.net While structurally different, this highlights the potential for esters with reactive functionalities to act as monomers. Further investigation is needed to explore the polymerization behavior of this compound or its derivatives.

Functional materials are designed to possess specific properties, such as electronic, optical, or biological functions. The incorporation of specific chemical moieties can impart these desired characteristics. While no specific functional materials derived from this compound are currently documented, the benzoate structure is a component in some functional systems. For example, poly(2-oxazoline)s with side chain methyl ester functionalities have been synthesized, demonstrating the use of ester-containing monomers to create functional polymers. researchgate.net The properties of such polymers can be tuned by the nature of the side chains. The aromatic ring and ester groups of this compound could potentially be exploited to influence properties such as thermal stability, refractive index, or compatibility with other materials in a composite.

Catalysis and Organocatalysis Involving this compound

Catalysis is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. While the synthesis of methyl benzoates using various catalysts is a well-studied area, the involvement of this compound as a substrate or catalyst in catalytic reactions is less explored.

The ester linkage in this compound can be a target for catalytic reactions. For instance, the hydrolysis or transesterification of methyl benzoates can be catalyzed by acids, bases, or enzymes. researchgate.netmdpi.com Solid acid catalysts, such as those based on zirconium and titanium, have been developed for the efficient synthesis of a series of methyl benzoates through esterification. researchgate.netmdpi.com These catalysts offer advantages in terms of reusability and reduced environmental impact. mdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While there are no specific reports of organocatalytic reactions directly involving this compound, the broader class of substituted benzoates can be involved in such transformations. For example, asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been achieved using a chiral biscinchona alkaloid as an organocatalyst. rsc.org The electronic and steric properties of the benzoate substrate can influence the efficiency and stereoselectivity of these reactions. Future research could explore the potential of this compound as a substrate in various organocatalytic reactions, leveraging its functional groups to direct reactivity and selectivity.

Catalyst/Reaction Type Application Reference
Zr/Ti Solid Acid CatalystsSynthesis of methyl benzoates researchgate.netmdpi.com
Chiral Biscinchona AlkaloidOrganocatalytic asymmetric allylic alkylation rsc.org

Analytical Chemistry Method Development for Detection and Quantification in Complex Research Matrices

Currently, there is a notable lack of specific, validated analytical methods published in peer-reviewed literature for the detection and quantification of this compound in complex research matrices such as environmental samples (soil, water) or biological tissues. The development of such methods is a critical prerequisite for conducting meaningful research into its environmental fate, toxicology, and potential applications.

Hypothetically, the development of an analytical method for this compound would likely involve chromatographic techniques, given its predicted chemical properties as an aromatic ester. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), would be a primary candidate for method development. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) could also be a viable approach, particularly for volatile degradation products.

A major challenge in method development would be the extraction of this compound from the complex matrix of interest. This would necessitate the optimization of extraction solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction) to ensure high recovery and minimize matrix interference. The synthesis of a stable, isotopically labeled internal standard would be crucial for accurate quantification, especially in complex matrices where matrix effects can be significant.

The following table outlines a hypothetical workflow for the development of an analytical method for this compound:

StepTechniqueKey Considerations
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Selection of appropriate sorbent/solvent, optimization of pH and elution conditions to maximize recovery and minimize co-extractives.
Chromatographic Separation High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)Choice of stationary phase (e.g., C18 for HPLC, DB-5ms for GC), mobile phase/temperature gradient optimization for efficient separation from matrix components.
Detection Mass Spectrometry (MS) or Diode-Array Detection (DAD)For MS, selection of ionization mode (e.g., ESI, APCI) and monitoring of specific parent and fragment ions for high selectivity. For DAD, monitoring at the wavelength of maximum absorbance.
Quantification Internal Standard MethodSynthesis and use of a stable, isotopically labeled analog of this compound to correct for matrix effects and variations in extraction efficiency.
Method Validation -Assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established guidelines.

Environmental Research Perspectives

The environmental fate and effects of this compound remain largely uninvestigated. Research in this area is essential to understand its potential persistence, bioaccumulation, and toxicity in various environmental compartments.

Biodegradation Studies and Pathways

There are currently no published studies specifically investigating the biodegradation of this compound. However, based on its chemical structure as an aromatic ester, it is plausible that it could be susceptible to microbial degradation.

The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester linkages. This would result in the formation of 3-hydroxybenzoic acid and methanol (B129727) from the hydrolysis of the methyl ester group, and acetic acid and methyl 3-hydroxybenzoate from the hydrolysis of the acetyl group. These initial degradation products are common natural products and are generally considered to be readily biodegradable by a wide range of microorganisms.

Subsequent degradation would likely proceed via the central aromatic catabolic pathways. 3-Hydroxybenzoic acid, for example, is a known intermediate in the microbial degradation of various aromatic compounds and is typically further metabolized through ortho- or meta-cleavage of the aromatic ring, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle.

Future research in this area should focus on enrichment and isolation of microbial consortia or pure cultures capable of utilizing this compound as a sole carbon and energy source. Such studies would be instrumental in elucidating the specific enzymatic machinery and metabolic pathways involved in its degradation.

The following table outlines the hypothetical initial biodegradation products of this compound:

Initial CompoundHydrolysis SitePotential Initial Products
This compoundMethyl Ester Linkage3-(Acetyloxy)benzoic acid + Methanol
This compoundAcetyl Ester LinkageMethyl 3-hydroxybenzoate + Acetic Acid

Photodegradation Mechanisms and Products

Specific studies on the photodegradation of this compound are not available in the current scientific literature. However, the presence of an aromatic ring suggests that it may be susceptible to photodegradation in the presence of sunlight.

The potential photodegradation mechanisms could involve direct photolysis, where the molecule directly absorbs ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The ester linkages and the bond between the aromatic ring and the ester group would be likely targets for photolytic cleavage.

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) in natural waters, could also play a significant role in the degradation of this compound. These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening reactions.

The potential photodegradation products of this compound could be numerous and would depend on the specific reaction conditions. Possible products could include hydroxylated derivatives, products of ester hydrolysis (as mentioned in the biodegradation section), and smaller, more oxidized fragments resulting from aromatic ring cleavage.

Further research is needed to determine the environmental photostability of this compound, to identify its photodegradation products, and to assess the potential toxicity of these transformation products.

Future Research Directions and Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The traditional synthesis of methyl 3-(acetyloxy)benzoate often relies on conventional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research is increasingly focused on developing greener and more economically viable synthetic pathways.

Key areas of investigation include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts in esterification reactions offers a highly selective and environmentally friendly alternative to chemical catalysts. researchgate.net Enzymatic syntheses are typically performed under mild conditions, reducing energy consumption and minimizing the formation of byproducts. researchgate.net Research in this area will likely focus on identifying and engineering robust enzymes with high activity and stability for the specific synthesis of this compound. The advantages of enzymatic esterification include high selectivity, milder reaction conditions, and the potential for the product to be labeled as "natural," which is advantageous in certain industries. researchgate.net

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste. For instance, research into bio-based production pathways for benzoate (B1203000) precursors from renewable resources like glucose or glycerol (B35011) is gaining traction. nih.gov

Process Intensification: Techniques such as continuous flow chemistry, microwave-assisted synthesis, and ultrasound irradiation can significantly enhance reaction efficiency, reduce reaction times, and lower energy consumption. nih.govresearchgate.net These methods offer better control over reaction parameters, leading to higher yields and purity. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Ester Production

FeatureConventional SynthesisBiocatalytic Synthesis
Catalyst Strong acids (e.g., H₂SO₄)Enzymes (e.g., Lipases) researchgate.net
Reaction Conditions High temperature, often harshMild temperature and pressure researchgate.net
Byproducts Often significant, requiring extensive purificationMinimal, leading to purer products researchgate.net
Environmental Impact Higher energy consumption, potential for hazardous wasteLower energy consumption, more environmentally benign researchgate.net
Cost-Effectiveness Can be cost-effective at large scale but with environmental costsEnzyme cost can be a factor, but reusability is improving

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups present in this compound—the ester, the acetyl group, and the aromatic ring—offer multiple sites for chemical modification. Future research will undoubtedly uncover novel reactions and transformations, expanding the synthetic utility of this compound.

Promising research avenues include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound is a prime candidate for functionalization via transition metal-catalyzed cross-coupling reactions. This could enable the introduction of a wide array of substituents, leading to the synthesis of novel derivatives with unique properties.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling previously challenging transformations under mild conditions. researchgate.netbeilstein-journals.org Investigating the reactivity of this compound under photoredox conditions could lead to the discovery of unprecedented C-H functionalization or coupling reactions. dntb.gov.ua

Directed Ortho-Metalation: The ester and acetyloxy groups could potentially be used as directing groups to achieve regioselective functionalization of the aromatic ring at the ortho positions, providing access to highly substituted and complex molecules.

Advanced Applications in Interdisciplinary Fields

The unique chemical structure of this compound and its derivatives makes them attractive candidates for applications in various interdisciplinary fields, moving beyond their traditional role as simple intermediates.

Nanotechnology: Benzoate derivatives can be used as building blocks for the synthesis of functional materials at the nanoscale. For example, they could be incorporated into metal-organic frameworks (MOFs) or used to functionalize nanoparticles for applications in catalysis, sensing, or electronics.

Biotechnology and Pharmaceuticals: Benzoate compounds have a long history of use in the pharmaceutical industry. chemrxiv.org Future research could explore the potential of novel this compound derivatives as therapeutic agents or as components of drug delivery systems. For instance, the use of nanofiber-based systems for the delivery of benzodiazepine (B76468) derivatives is an area of active research. nih.gov The inherent biodegradability of ester linkages also makes them suitable for designing biocompatible materials.

Table 2: Potential Interdisciplinary Applications

FieldPotential Application of this compound Derivatives
Nanotechnology Precursors for Metal-Organic Frameworks (MOFs), Functionalization of nanoparticles
Biotechnology Development of novel biosensors, Biocompatible materials
Pharmaceuticals Synthesis of new therapeutic agents, Components of drug delivery systems nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to the prediction of molecular properties.

Retrosynthesis and Reaction Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for this compound and its derivatives. chemcopilot.comarxiv.org These tools can help chemists to overcome synthetic challenges and identify more sustainable pathways. share-talk.com Machine learning models are also being developed to predict the outcomes of chemical reactions with increasing accuracy, which can save time and resources in the laboratory. nih.govpharmaceutical-technology.com

Discovery of New Molecules: By learning from existing data, ML algorithms can predict the properties of virtual compounds, enabling the in silico design of new this compound derivatives with desired functionalities for specific applications. This can accelerate the discovery of new materials and therapeutic agents.

Addressing Scalability and Industrial Relevance in Synthetic Methodologies

For any new synthetic methodology to be truly impactful, it must be scalable and industrially viable. A significant challenge in moving from laboratory-scale synthesis to large-scale production is ensuring consistency, safety, and cost-effectiveness. biosynth.com

Key considerations for future research include:

Process Optimization and Control: Developing robust and well-understood processes is crucial for industrial applications. This involves detailed kinetic and thermodynamic studies to optimize reaction conditions and ensure safe operation at scale. mt.com

Techno-Economic Analysis: A thorough techno-economic analysis is essential to evaluate the commercial feasibility of new synthetic routes. diva-portal.orgnih.gov This includes assessing the costs of raw materials, energy consumption, and waste treatment. nih.gov

Continuous Manufacturing: As mentioned earlier, continuous flow processes offer significant advantages for the large-scale production of fine chemicals, including improved safety, better heat and mass transfer, and more consistent product quality. nih.govrsc.org

Table 3: Challenges in Scaling Up Chemical Synthesis

ChallengeDescription
Process Safety Ensuring that reactions, especially exothermic ones, can be safely controlled at a large scale. mt.com
Cost of Goods The overall cost of production, including raw materials, energy, and labor, must be competitive. diva-portal.org
Supply Chain Ensuring a reliable and sustainable supply of starting materials and reagents. biosynth.com
Waste Management Developing efficient and environmentally sound methods for handling and disposing of waste streams.
Regulatory Compliance Meeting all regulatory requirements for the production and use of the chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(acetyloxy)benzoate
Reactant of Route 2
Methyl 3-(acetyloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.